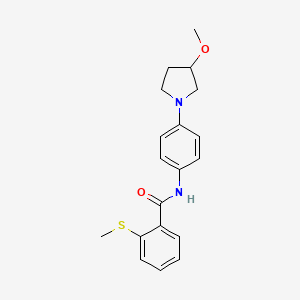

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide

Descripción

Propiedades

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-23-16-11-12-21(13-16)15-9-7-14(8-10-15)20-19(22)17-5-3-4-6-18(17)24-2/h3-10,16H,11-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYFRWJKRMZXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide, also known by its CAS number 1797871-85-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C21H26N2O2S

- Molecular Weight : 370.5 g/mol

- Structure : The compound features a methoxypyrrolidine moiety linked to a phenyl group, with a methylthio substituent on the benzamide structure.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide exhibit significant antibacterial properties. For instance, related compounds have been shown to outperform standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria.

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Most Sensitive Strain |

|---|---|---|

| Escherichia coli | 0.004 mg/mL | En. cloacae |

| Staphylococcus aureus | 0.015 mg/mL | S. aureus |

| Bacillus cereus | 0.015 mg/mL | B. cereus |

In these studies, the most active compound demonstrated MIC values significantly lower than those of traditional antibiotics, indicating a promising therapeutic potential for treating bacterial infections .

Antifungal Activity

The antifungal efficacy of similar compounds has also been documented, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi.

| Fungi Tested | Minimum Inhibitory Concentration (MIC) | Most Sensitive Strain |

|---|---|---|

| Trichoderma viride | 0.004 mg/mL | T. viride |

| Aspergillus fumigatus | 0.008 mg/mL | A. fumigatus |

These findings suggest that the compound may be effective against fungal pathogens as well .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide. The presence of the methoxypyrrolidine group appears to enhance antibacterial potency, while the methylthio group may contribute to antifungal activity.

Key Findings:

- Compounds with similar structural motifs have shown enhanced activity when specific substitutions are made.

- The methoxypyrrolidine moiety is essential for maintaining activity against both bacterial and fungal strains.

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated a series of benzamide derivatives, including those related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide, against multi-drug resistant strains of bacteria. Results indicated that certain modifications led to improved activity profiles compared to existing antibiotics .

- Fungal Resistance Study : Another investigation focused on the antifungal properties of related compounds against resistant strains of Candida species. The results highlighted the potential for developing new antifungal agents based on the structural framework of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide with structurally or functionally related benzamide derivatives:

Key Research Findings

Role of Methylthio Groups : Compounds like A-1 () and the target molecule share a methylthio substituent, which enhances pesticidal activity by improving binding to insect GABA receptors. The sulfur atom may also contribute to redox modulation or metabolic stability .

Pyrrolidine Modifications : The 3-methoxy-pyrrolidine in the target compound contrasts with the sulfonylated pyrrolidine in N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide (). Methoxy groups typically increase solubility, whereas sulfonyl groups enhance electronegativity, affecting target affinity .

Agrochemical vs.

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.